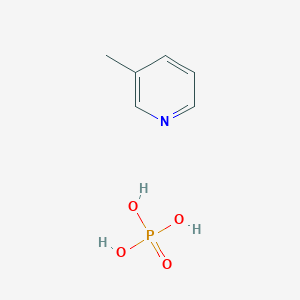

3-Methylpyridine;phosphoric acid

Description

Formation Principles of Pyridinium (B92312) Phosphate (B84403) Ionic Systems

The formation of 3-methylpyridinium phosphate is a classic acid-base neutralization reaction. The nitrogen atom in the pyridine (B92270) ring of 3-methylpyridine (B133936) possesses a lone pair of electrons, rendering it a Brønsted-Lowry base. Phosphoric acid, on the other hand, is a proton donor. The reaction involves the transfer of a proton (H⁺) from phosphoric acid to the nitrogen atom of 3-methylpyridine. nih.govnih.gov This protonation of the pyridine ring results in the formation of the 3-methylpyridinium cation and a phosphate anion.

Depending on the stoichiometry and reaction conditions, the phosphate anion can exist as dihydrogen phosphate ([H₂PO₄]⁻), hydrogen phosphate ([HPO₄]²⁻), or phosphate ([PO₄]³⁻). The formation of these ionic systems can often be achieved through simple solution methods under mild conditions, with the products frequently crystallizing out of solution. rsc.org

The resulting salt, 3-methylpyridinium phosphate, can be classified as a protic ionic liquid or an organic salt, depending on its melting point. Protic ionic liquids are formed through the combination of a Brønsted acid and a Brønsted base. ionike.com

Academic Significance in Supramolecular and Acid-Base Chemistry

The academic importance of 3-methylpyridinium phosphate lies in its utility as a building block in supramolecular chemistry and as a model system for studying acid-base interactions.

Supramolecular Chemistry: The 3-methylpyridinium cation and the phosphate anion can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.org The phosphate anion, with its multiple oxygen atoms, is an excellent hydrogen bond acceptor, while the N-H group on the pyridinium cation is a strong hydrogen bond donor. These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional supramolecular architectures in the solid state. rsc.org The study of these structures is a key aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. rsc.org

Acid-Base Chemistry: The interaction between 3-methylpyridine and phosphoric acid provides a clear example of proton transfer and the establishment of acid-base equilibria. nih.gov The strength of the interaction and the degree of proton transfer can be influenced by factors such as the solvent and the presence of other chemical species. rsc.org The study of such systems contributes to a deeper understanding of fundamental acid-base principles and their influence on chemical reactivity and material properties. The development of pyridinium-based acidic ionic liquids has been a subject of interest, with their catalytic activities being explored in various organic reactions. ionike.comresearchgate.net

Interactive Data Table: Physicochemical Properties

| Property | Value | Reference |

| 3-Methylpyridine | ||

| IUPAC Name | 3-methylpyridine | nih.govwikipedia.org |

| Other Names | 3-Picoline, beta-Picoline | nih.govwikipedia.org |

| Molecular Formula | C₆H₇N | nih.govwikipedia.org |

| Molar Mass | 93.13 g/mol | nih.govwikipedia.org |

| Appearance | Colorless liquid | nih.govwikipedia.org |

| pKa | 5.63 | nih.gov |

| Phosphoric Acid | ||

| IUPAC Name | Phosphoric acid | nih.gov |

| Molecular Formula | H₃PO₄ | nih.gov |

| Molar Mass | 97.994 g/mol | |

| Appearance | White solid or colorless, viscous liquid |

Interactive Data Table: Research Findings on Pyridinium Phosphates

| Research Focus | Key Findings | References |

| Synthesis and Structure | Simple solution methods can be used to synthesize pyridinium-derived zwitterions and salts, which form hydrogen-bonded chains in the solid state. | rsc.org |

| Acidic Catalysis | Protic pyridinium ionic liquids, including those with phosphate anions, have been synthesized and their acidity evaluated for use as catalysts in acid-catalyzed reactions. | ionike.comresearchgate.net |

| Supramolecular Assembly | Phosphate derivatives can induce the supramolecular assembly of other molecules through interactions like metal-metal and π-π stacking. | rsc.org |

| Proton Conduction | Neat phosphoric acid exhibits high intrinsic proton conductivity due to the formation of extended, polarized hydrogen-bonded chains. | nih.govresearchgate.net |

Properties

CAS No. |

24463-95-4 |

|---|---|

Molecular Formula |

C6H10NO4P |

Molecular Weight |

191.12 g/mol |

IUPAC Name |

3-methylpyridine;phosphoric acid |

InChI |

InChI=1S/C6H7N.H3O4P/c1-6-3-2-4-7-5-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4) |

InChI Key |

QDCWUZBGJYOEEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC=C1.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of 3 Methylpyridine;phosphoric Acid Formation

Direct Reaction and Stoichiometric Considerations

The most straightforward route to synthesizing 3-Methylpyridine (B133936);phosphoric acid is through the direct acid-base reaction between 3-Methylpyridine (also known as 3-picoline) and phosphoric acid (H₃PO₄). As a weak base, 3-Methylpyridine readily reacts with the strong acid, phosphoric acid, in a neutralization reaction to form a salt. wikipedia.org

C₆H₇N + H₃PO₄ → [C₆H₇NH]⁺[H₂PO₄]⁻

Stoichiometry is a critical factor in this synthesis. The reaction typically proceeds with a 1:1 molar ratio of 3-Methylpyridine to phosphoric acid to yield 3-methylpyridinium dihydrogen phosphate (B84403). researchgate.net The formation of the salt can occur rapidly when the reactants are mixed, often at room temperature. google.com In cases where the amine is a viscous liquid or solid, gentle heating, for instance up to 100°C, can facilitate a more effective reaction. google.com The process can be carried out with or without a solvent; if a solvent such as water is used, it can be removed after the reaction is complete to isolate the salt. researchgate.netgoogle.com The resulting product, 2,4,6-trimethylpyridinium dihydrogen phosphate, has been synthesized by dissolving the parent pyridine (B92270) in a water/H₃PO₄ solution and allowing the solvent to evaporate. researchgate.net

Table 1: Parameters for Direct Synthesis of Pyridinium (B92312) Phosphates

| Reactants | Stoichiometric Ratio (Amine:Acid) | Typical Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methylpyridine, Phosphoric Acid | 1:1 | Room temperature; can be heated to 100°C. Can be performed with or without solvent. | 3-Methylpyridinium Dihydrogen Phosphate | google.com |

| 2,4,6-Trimethylpyridine, Phosphoric Acid | 1:1 (inferred) | Dissolved in water/H₃PO₄ solution, followed by slow evaporation. | 2,4,6-Trimethylpyridinium Dihydrogen Phosphate | researchgate.net |

| Urea (B33335), Phosphoric Acid | 1:1 | Crystallization at 20°C for 60-120 minutes. | Urea Phosphate | ktu.edu |

Phosphorylation Reactions Involving Pyridine Derivatives

Phosphorylation reactions introduce a phosphorus-containing group onto the pyridine ring, forming a C-P bond. These methods are distinct from the simple salt formation described above but represent an important class of reactions for creating functionalized pyridine derivatives. Significant progress in this area has been achieved through the use of transition-metal catalysis, which has expanded the range of pyridine substrates suitable for phosphorylation. encyclopedia.pub

Various methods for the phosphorylation of pyridines have been developed:

Transition-Metal-Catalyzed Phosphorylation : Palladium and nickel catalysts are effective in coupling various substituted pyridines (including halo-, hydroxyl-, and boronic acid-substituted pyridines) with phosphine (B1218219) oxides, phosphates, and phosphites. encyclopedia.pubnih.gov For instance, nickel-catalyzed cross-coupling of pyridine carboxylic acid phenyl esters with secondary phosphine oxides can produce phosphine-oxide-substituted pyridines at high temperatures (150–170 °C). nih.gov

Radical Phosphorylation : Phosphorus-centered radicals can be generated using peroxides, metal salts, or photocatalysts, which then react with pyridines. encyclopedia.pub

Nucleophilic Phosphorylation : This method often involves the nucleophilic attack of a phosphorus-containing species on an activated pyridine ring. encyclopedia.pub A metal-free approach involves activating the pyridine ring with a Lewis acid like BF₃·OEt₂, facilitating the nucleophilic addition of a phosphine oxide anion to form a C4-phosphonated pyridine. acs.org

Carbenoid-Mediated Reactions : Rhodium(II) catalysts have been used for the intramolecular cyclization of δ-diazo oximes to create pyridine-2-phosphonates. encyclopedia.pub

These reactions typically involve complex mechanisms, such as the formation of an excited state complex between a halopyridine and a base, followed by electron transfer and radical recombination to form the final phosphorylated product. nih.gov

Catalytic Approaches to Compound Synthesis

Catalysts play a crucial role in enhancing the efficiency, selectivity, and scope of reactions involving pyridine derivatives and phosphorus compounds.

Role of Metal Phosphate Catalysts

Metal phosphate catalysts are instrumental in various synthetic transformations leading to phosphorus-containing pyridine compounds. Their catalytic activity often stems from their specific structural and acidic properties.

A notable example is the synthesis of a layered zincophosphite, {(C₆H₈N)[Zn₂(HPO₃)₂(H₂PO₃)]}n, where the 3-methylpyridinium cation acts as a template. nih.govresearchgate.net This compound was prepared hydrothermally by reacting zinc oxide (ZnO), phosphorous acid (H₃PO₃), and 3-picoline. nih.gov In the resulting structure, the protonated 3-methylpyridinium cations are anchored to inorganic sheets of zinc and phosphite (B83602) polyhedra through hydrogen bonds. nih.govresearchgate.net

Metal phosphates also serve as versatile catalysts in other contexts. Chiral phosphates, in combination with metals like magnesium, manganese, or palladium, can catalyze enantioselective reactions to produce complex chiral molecules. rsc.org Furthermore, bimetallic-organic frameworks (MOFs) containing iron and zirconium, when functionalized with phosphorus acid groups, have been employed as efficient heterogeneous catalysts for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

Table 2: Examples of Metal Phosphate Catalysis in Pyridine Derivative Synthesis

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| ZnO / H₃PO₃ | ZnO, H₃PO₃, 3-Picoline | Zincophosphite with 3-methylpyridinium template | Hydrothermal synthesis of a layered inorganic-organic hybrid material. | nih.govresearchgate.net |

| Chiral Phosphate / MgSO₄ | Aminopyrazoles, Trifluoromethyl-methylidene oxindoles | Trifluoromethylated pyrazolo[3,4-b]pyridine-6-ones | Lewis acid assisted phosphoric acid catalysis for asymmetric synthesis. | rsc.org |

| Chiral Phosphate / Palladium | Quinoline-derived biaryls, Acrylic esters | Biaryl atropisomers | Enantioselective C–H olefination catalyzed by a Pd-phosphate complex. | rsc.org |

| UiO-66(Fe/Zr)–N(CH₂PO₃H₂)₂ | Multi-component reaction | Pyrido[2,3-d]pyrimidines | Heterogeneous catalysis by a bimetallic-MOF with phosphorus acid groups. | nih.gov |

Utilization of Acidic Zeolites in Synthesis Enhancement

Acidic zeolites are widely used as shape-selective and highly acidic catalysts in organic synthesis, including the production of 3-methylpyridine itself. The industrial synthesis of pyridine and picolines often involves gas-phase reactions over heterogeneous oxide catalysts. wikipedia.org

Specifically, Y-type zeolites have been studied as catalysts for the aminocyclization reaction of acrolein and ammonia (B1221849) to produce pyridine and 3-picoline. mdpi.com The catalytic activity and selectivity are strongly influenced by the zeolite's properties:

Acidity : The total acidity of the zeolite correlates with acrolein conversion. A balance between Brønsted and Lewis acid sites is crucial for selectivity. A Brønsted/Lewis (BAS/LAS) ratio close to 1 was found to favor the formation of 3-picoline over pyridine. mdpi.com

Textural Properties : Large pore volume and a high BET surface area contribute to the stability and longevity of the catalyst by mitigating deactivation from coke formation. mdpi.com

H-ZSM-5 is another effective zeolite catalyst for this process, demonstrating high total pyridine yields. mdpi.comresearchgate.net Studies have shown that HZSM-5 can achieve a 3-picoline yield of up to 24% in the liquid-phase synthesis from acrolein diethyl acetal (B89532) and ammonia. researchgate.net

Table 3: Effect of Zeolite Catalysts on Pyridine and 3-Picoline Synthesis

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Y-type Zeolites (ZY7, ZY17, ZY34, ZY45) | Acrolein + Ammonia → Pyridine + 3-Picoline | Acrolein conversion increases with total acidity. A BAS/LAS ratio near 1 favors 3-picoline selectivity. | mdpi.com |

| H-ZSM-5 | Acrolein + Ammonia → Pyridine + 3-Picoline | Showed the best results among tested catalysts with 61% total pyridine yield (including 11% 3-picoline). | mdpi.com |

| H-ZSM-5 (Si/Al = 25) | Acrolein diethyl acetal + Ammonia → 3-Picoline | Achieved a 3-picoline yield of up to 24% in liquid-phase synthesis at 110°C. | researchgate.net |

Influence of Reaction Parameters on Formation Efficacy

The success and efficiency of synthesizing 3-Methylpyridine;phosphoric acid, whether by direct reaction or through more complex catalytic routes, are highly dependent on several key reaction parameters.

Temperature : Temperature is a critical factor influencing reaction kinetics. For the direct formation of the salt, the reaction can proceed at room temperature, but may be heated to around 100°C to ensure completion. google.com In catalytic processes, the temperature can be much higher; for example, the synthesis of phosphine-oxide-substituted pyridines may require temperatures of 150–170 °C. nih.gov The formation of phosphate coatings is also highly temperature-dependent, as it affects the kinetics of crystal formation and morphology. mdpi.com

Stoichiometric Ratio : As established in the direct synthesis, the molar ratio of the reactants is fundamental to obtaining the desired product in high purity. An incorrect ratio can lead to an excess of one reactant and lower yields of the target compound. ktu.edumdpi.com

Reaction Time and Crystallization : The duration of the reaction and subsequent crystallization can impact the purity and crystal size of the final product. Studies on urea phosphate synthesis showed that crystallization times of 60 to 120 minutes yielded a product with fewer impurities. ktu.edu

Solvent : The choice of solvent can influence reaction rates and product solubility. While the direct salt formation can be done neat, aqueous or organic solvents can also be used. google.com In solvent extraction processes involving phosphates, the nature of the diluent can be critical. researchgate.net

Catalyst Properties : In catalytic syntheses, the nature of the catalyst—including its chemical composition, surface area, pore size, and the nature of its active sites (e.g., Brønsted vs. Lewis acidity)—is paramount in determining the reaction's yield and selectivity. nih.govmdpi.com

Table 4: Impact of Key Reaction Parameters on Synthesis

| Parameter | Influence on Synthesis | Example | Reference |

|---|---|---|---|

| Temperature | Affects reaction kinetics, crystal formation, and product yield. | Heating to 100°C for direct salt formation; 150-170°C for catalytic phosphorylation. | google.comnih.gov |

| Stoichiometry | Determines product composition and purity. | A 1:1 molar ratio is optimal for urea phosphate synthesis to achieve the correct balance of N and P. | ktu.edu |

| Reaction/Crystallization Time | Impacts product purity and crystal characteristics. | Optimal crystallization time of 60-120 min reduces impurities in urea phosphate. | ktu.edu |

| Catalyst Acidity | Controls reaction pathways and product selectivity. | A Brønsted/Lewis acid site ratio near 1 in Y-zeolites favors 3-picoline over pyridine. | mdpi.com |

Compound Names Mentioned in this Article:

3-Methylpyridine (3-Picoline)

Phosphoric acid

3-Methylpyridinium dihydrogen phosphate

Zinc oxide

Phosphorous acid

2,4,6-Trimethylpyridinium dihydrogen phosphate

Urea phosphate

Pyrido[2,3-d]pyrimidines

Pyridine-2-phosphonates

Phosphine-oxide-substituted pyridines

Advanced Structural Elucidation and Solid State Analysis of 3 Methylpyridinium Phosphate Systems

Single-Crystal X-ray Diffraction Studies of Ionic Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. rsc.org For ionic co-crystals like 3-methylpyridinium phosphate (B84403), SCXRD reveals precise details about bond lengths, bond angles, and the supramolecular assembly governed by non-covalent interactions.

In the case of 3-methylpyridinium phosphate, a proton is transferred from phosphoric acid to the more basic nitrogen atom of the 3-methylpyridine (B133936) ring. This results in the formation of a 3-methylpyridinium cation and a phosphate anion (typically a dihydrogen phosphate anion, H₂PO₄⁻). The crystal structure is then stabilized by strong charge-assisted hydrogen bonds between the pyridinium (B92312) N⁺-H group and the oxygen atoms of the phosphate anion.

While a specific SCXRD study for 3-methylpyridinium phosphate is not detailed in the provided search results, extensive research on related structures, such as 3-methylpyridinium picrate (B76445) nih.gov and various other pyridinium and phosphate-based co-crystals nih.govrug.nl, allows for a robust prediction of its structural features. In these systems, the primary interaction is the N⁺-H⋯O hydrogen bond, which acts as a reliable supramolecular synthon. For instance, in the triclinic polymorph of 3-methylpyridinium picrate, the cation and anion are linked via bifurcated N—H⋯(O,O) hydrogen bonds. nih.gov Similar motifs are expected in the phosphate salt, where the pyridinium donor can interact with multiple oxygen acceptors on the phosphate anion.

The crystal structure of a related compound, 3-methylpyridinium picrate, provides a valuable reference for the types of interactions and packing that can be expected.

Interactive Table: Crystallographic Data for 3-Methylpyridinium Picrate (Triclinic Polymorph) nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₈N⁺·C₆H₂N₃O₇⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2025 (6) |

| b (Å) | 8.8576 (7) |

| c (Å) | 10.3752 (9) |

| α (°) | 83.136 (3) |

| β (°) | 80.939 (3) |

| γ (°) | 73.120 (3) |

| Volume (ų) | 621.16 (9) |

| Z | 2 |

This table is based on data for 3-methylpyridinium picrate, a related molecular salt, to illustrate typical crystallographic parameters.

These studies collectively show that the anions and cations are linked by hydrogen bonds to form a three-dimensional framework, often further stabilized by C—H⋯O interactions and, in some cases, π–π stacking between aromatic rings. nih.gov

Neutron Diffraction Investigations of Proton Position and Dynamics

While X-ray diffraction is excellent for locating heavier atoms, it is less precise for determining the positions of hydrogen atoms due to their low electron density. nih.gov Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like carbon, oxygen, and phosphorus. core.ac.ukiaea.org

This technique is particularly invaluable for studying pyridinium-phosphate systems. The central question in any acid-base co-crystal is the exact location of the acidic proton. Neutron diffraction can unambiguously confirm the transfer of the proton from phosphoric acid to the pyridine (B92270) nitrogen by precisely locating it. core.ac.uk A study on crystalline phosphoric acid itself utilized neutron diffraction data to establish the hydrogen structure accurately. nih.gov

In the context of 3-methylpyridinium dihydrogen phosphate, neutron diffraction would provide definitive evidence for the N⁺-H bond of the cation and the P-O-H bonds within the dihydrogen phosphate anion. Furthermore, it can elucidate the geometry of the crucial N⁺-H⋯O hydrogen bonds that form the primary supramolecular synthons. By studying the atomic displacement parameters, neutron diffraction can also offer insights into the dynamics of the molecules, including the librational motions of the pyridinium ring and the phosphate group. iaea.org

Although specific neutron diffraction data for 3-methylpyridinium phosphate are not available in the search results, studies on other hydrogen-bonded systems, such as metal hydrides and other phosphate materials, demonstrate the power of this technique to reveal structural details that are inaccessible by X-ray diffraction alone. iaea.orgnih.gov

Crystal Engineering Principles in the Design of Pyridinium Phosphate Architectures

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. uoc.grresearchgate.net In pyridinium phosphate systems, the design principles revolve around the predictable and robust nature of the hydrogen bonds formed between the pyridinium cation and the various phosphate anions (H₂PO₄⁻, HPO₄²⁻).

The key to designing these architectures lies in the concept of supramolecular synthons—reliable and recurring hydrogen-bonding motifs. nih.govnih.gov For pyridinium-phosphate co-crystals, the primary synthon is the charge-assisted N⁺-H⋯O⁻ hydrogen bond. However, the phosphate anion itself is a versatile hydrogen bond donor and acceptor, leading to a variety of possible network structures. A combined experimental and Cambridge Structural Database (CSD) study on dihydrogen phosphate (DHP) salts with phosphoric acid (PA) identified 46 distinct hydrogen bonding motifs between DHP anions, PA molecules, and water. nih.gov

The principles for designing pyridinium phosphate architectures include:

Hierarchy of Interactions: The strongest and most directional interaction, the N⁺-H⋯O bond, will form preferentially, establishing the primary cation-anion linkage.

Anion-Anion and Anion-Solvent Interactions: The remaining P-OH donor groups and P=O acceptor groups on the phosphate anions can form extensive networks of O-H⋯O hydrogen bonds, leading to chains, layers, or three-dimensional frameworks. nih.gov

Interactive Table: Common Hydrogen-Bonding Motifs in Phosphate Co-crystals nih.gov

| Motif Type | Description | Role in Architecture |

| Cation-Anion | N⁺-H⋯O⁻(P) | Primary connection between organic and inorganic components. |

| Anion-Anion (Chain) | (P)O-H⋯O=P | Forms infinite 1D chains of phosphate anions. |

| Anion-Anion (Dimer) | (P)O-H⋯O=P | Creates discrete, centrosymmetric dimers of phosphate anions. |

| Anion-Water-Anion | (P)O-H⋯OH₂⋯O=P | Water molecules bridge phosphate anions, extending the network. |

These principles allow for a degree of control over the resulting crystal structure, although the vast number of potential hydrogen-bonding combinations makes precise prediction challenging. nih.govworktribe.com

Polymorphism and Solvatomorphism in Related Pyridine-Acid Salts

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Solvatomorphism is a related phenomenon where different crystal structures are formed due to the inclusion of solvent molecules into the crystal lattice (forming solvates or hydrates).

These phenomena are common in pyridine-acid salts due to the flexibility of hydrogen-bonding interactions and the potential for different packing arrangements. A notable example is 3-methylpyridinium picrate, which is known to crystallize in at least two different polymorphic forms: a monoclinic (P2₁/n) and a triclinic (P-1) form. nih.gov The different packing arrangements in these polymorphs lead to variations in their unit cell parameters and intermolecular interactions.

Solvatomorphism is also prevalent. The formation of hydrates is common when crystallization is performed from aqueous solutions. For example, studies on 2-aminopyridinium hypodiphosphates have shown that hydrated crystals can be formed, which upon dehydration (water removal), undergo a significant rearrangement of their crystal architecture to form new, anhydrous crystalline phases. rsc.org This transformation highlights how the presence or absence of solvent molecules can fundamentally alter the solid-state structure.

The screening for polymorphs and solvates is a critical step in materials development, as the most stable and useful form must be identified. Different crystallization techniques, such as solvent evaporation, cooling crystallization, or grinding, can yield different crystalline forms, making a comprehensive screening process essential. nih.govworktribe.com

Intermolecular Interactions and Proton Transfer Dynamics in 3 Methylpyridinium Phosphate Systems

Characterization of Hydrogen Bonding Networks (O-H···N, N-H···O, P-O···H)

The crystal structure of 3-methylpyridinium phosphate (B84403) is stabilized by an extensive network of hydrogen bonds. These interactions involve the phosphate anion and the 3-methylpyridinium cation, creating a robust three-dimensional assembly. The primary types of hydrogen bonds observed are O-H···N, N-H···O, and P-O···H.

In the compound, the protonated nitrogen of the 3-methylpyridinium cation acts as a hydrogen bond donor, forming N-H···O interactions with the oxygen atoms of the phosphate group. researchgate.netnih.gov Specifically, bifurcated N-H···(O,O) hydrogen bonds have been identified, where the proton on the nitrogen atom interacts with two oxygen atoms of the phosphate anion simultaneously. researchgate.netnih.gov This type of interaction firmly anchors the organic cations to the inorganic phosphate layers. researchgate.netnih.gov

The phosphate group itself is a versatile participant in hydrogen bonding. The P-OH groups act as donors in O-H···O interactions, creating links between adjacent phosphate anions and reinforcing the inorganic layers. researchgate.netnih.gov The oxygen atoms of the phosphate group that are not protonated act as acceptors for the N-H protons from the 3-methylpyridinium cation.

Molecular dynamics simulations on related phosphoric acid mixtures reveal that phosphoric acid molecules are extensively hydrogen-bonded, acting as both proton donors and acceptors. nih.govresearchgate.net The average number of hydrogen bonds per acid molecule is dependent on the concentration of other species in the mixture. nih.govresearchgate.net While these studies are on mixtures, the fundamental principles of phosphoric acid's hydrogen bonding capabilities are applicable to the 3-methylpyridinium phosphate salt.

The table below summarizes the typical hydrogen bond interactions found in 3-methylpyridinium phosphate systems.

| Interaction Type | Donor | Acceptor | Significance |

| N-H···O | 3-Methylpyridinium (N-H) | Phosphate (P=O or P-O⁻) | Anchors organic cation to inorganic anion. researchgate.netnih.gov |

| O-H···O | Phosphate (P-OH) | Phosphate (P=O or P-O⁻) | Reinforces the inorganic layers within the crystal structure. researchgate.netnih.gov |

| P-O···H | Phosphate (P-O⁻) | 3-Methylpyridinium (N-H) | A representation of the N-H···O interaction from the acceptor's perspective. |

Proton Transfer Phenomena in Short, Strong Hydrogen Bonds

The presence of short and strong hydrogen bonds in 3-methylpyridinium phosphate systems gives rise to fascinating proton transfer dynamics. These phenomena are critical in understanding the material's potential properties, such as proton conductivity.

In crystals with short, strong hydrogen bonds, proton migration can be induced by changes in temperature. nih.gov As the temperature increases, the proton can overcome the potential energy barrier and move from the donor atom to the acceptor atom. nih.gov In some systems, at an intermediate temperature, the proton can become bistable, rapidly jumping between the two sides of the hydrogen bond. nih.gov This temperature-dependent proton migration is a key feature of materials with potential applications in proton-conducting devices. Studies on related systems have shown that the onset of proton mobility can occur at a critical temperature, leading to a significant increase in proton diffusion. arxiv.org

While specific studies on the effect of external fields on proton transfer in 3-methylpyridinium phosphate are limited, research on similar molecular ferroelectrics provides valuable insights. rsc.org The application of an external electric field can influence the potential energy surface of the proton in a hydrogen bond, potentially stabilizing one proton position over another. rsc.org This can lead to a switching of the ferroelectric state in materials where proton transfer is coupled to the electric polarization. The ability to control proton transfer states with an external field is a key aspect of developing molecular switches and memory devices.

The migration of protons in crystalline solids with short, strong hydrogen bonds is not a simple thermal activation process but is often coupled to the vibrational modes of the crystal lattice, known as phonons. nih.gov Inelastic neutron scattering and density functional theory simulations have shown that specific low-frequency phonons can modulate the potential energy surface of the proton in the hydrogen bond. nih.gov This modulation can lower the energy barrier for proton transfer, effectively "driving" the proton from the donor to the acceptor atom. nih.gov This phonon-driven mechanism is crucial for understanding the dynamics of proton transfer in the crystalline state. nih.gov

Noncovalent Interactions: π-Stacking and C-H···π Interactions

In some crystal structures of related compounds, π-π stacking interactions between the aromatic rings of the 3-methylpyridinium cations can be observed. nih.gov These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the cohesive energy of the crystal. nih.gov However, the presence and geometry of π-π stacking are highly dependent on the specific crystal packing. In at least one documented case of a 3-methylpyridinium zincophosphate, no significant π-π stacking interactions were observed, with the shortest centroid-centroid separation being greater than 5.68 Å. nih.gov

C-H···π interactions, where a C-H bond from the methyl group or the aromatic ring of the 3-methylpyridinium cation interacts with the π-system of an adjacent ring, can also contribute to the stability of the crystal structure. These weaker interactions, along with van der Waals forces, help to fill the voids in the crystal lattice and maximize the packing efficiency.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. biointerfaceresearch.comscispace.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the nature and proximity of intermolecular contacts.

The analysis of the Hirshfeld surface generates a two-dimensional "fingerprint" plot, which provides a quantitative summary of the different types of intermolecular contacts. scispace.com For example, the percentage contribution of H···H, O···H, and C···H contacts to the total surface area can be determined. nih.gov Red spots on the Hirshfeld surface mapped with the dnorm property indicate close intermolecular contacts, often corresponding to hydrogen bonds. biointerfaceresearch.comnih.gov

For compounds containing both hydrogen-bond donors and acceptors, Hirshfeld surface analysis can reveal the relative importance of different interactions in stabilizing the crystal packing. scispace.com In related phosphoramidate (B1195095) structures, it has been shown that the oxygen atom of a P=O group is a better hydrogen-bond acceptor than other oxygen atoms in the molecule. researchgate.net This type of detailed analysis allows for a deeper understanding of the hierarchy of intermolecular forces at play in the 3-methylpyridinium phosphate crystal.

The table below illustrates the kind of information that can be obtained from a Hirshfeld surface analysis for a hypothetical 3-methylpyridinium phosphate crystal.

| Interaction Type | Typical Percentage Contribution | Significance |

| H···H | 30-40% | Represents the most abundant, though weaker, contacts. nih.gov |

| O···H/H···O | 15-25% | Quantifies the significant contribution of hydrogen bonding. nih.gov |

| C···H/H···C | 10-20% | Indicates the role of C-H···π and other weaker interactions. nih.gov |

| N···H/H···N | 5-10% | Highlights the specific N-H···O hydrogen bonds. |

Computational Chemistry and Theoretical Modeling of 3 Methylpyridinium Phosphate Complexes

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 3-methylpyridinium phosphate (B84403), DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been instrumental in optimizing the molecular structure. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Theoretical structural parameters such as bond lengths, bond angles, and dihedral angles are calculated and have shown good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net For instance, in a related compound, 3-methyl 2-vinyl pyridinium (B92312) phosphate, the pyridinium ring was found to be essentially planar. researchgate.net DFT is also crucial for understanding the electronic properties, which are fundamental to the compound's reactivity and behavior. researchgate.netresearchgate.netrsc.org

Table 1: Example of DFT Calculated Structural Parameters

| Parameter | Calculated Value | Experimental Value |

| Bond Length (C-N) | 1.34 Å | 1.33 Å |

| Bond Angle (C-N-C) | 120.5° | 120.2° |

| Dihedral Angle | 0.01° | 0.02° |

Molecular Dynamics (MD) Simulations of Proton Transfer and Vibrational Behavior

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of their behavior. For 3-methylpyridinium phosphate, MD simulations are particularly useful for studying proton transfer events, a key aspect of its chemical reactivity. nih.gov These simulations can model the movement of protons between the phosphate anion and the 3-methylpyridinium cation, elucidating the pathways and energy barriers involved in these processes. nih.gov

Furthermore, MD simulations can be used to investigate the vibrational behavior of the complex. nih.govnih.gov By simulating the atomic motions, researchers can calculate theoretical vibrational spectra (like IR and Raman) and analyze the fundamental vibrational modes of the molecule. This includes the vibrations of the phosphate anion and the pyridinium ring, which are influenced by intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov First-principles BOMD simulations have been shown to provide accurate descriptions of the IR spectra of phosphate ions in aqueous solutions. nih.gov

Analysis of Electronic Properties: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP)

The electronic properties of 3-methylpyridinium phosphate are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com A smaller gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. researchgate.netnih.gov For example, in substituted pyridines, the MEP can reveal the susceptibility of the nitrogen atom to protonation or N-oxidation. nih.gov

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Natural Bonding Orbital (NBO) Analysis of Intramolecular Charge Transfer

Natural Bonding Orbital (NBO) analysis is a theoretical tool used to study the interactions between orbitals within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding interactions, lone pairs, and delocalization of electron density. scirp.org For 3-methylpyridinium phosphate, NBO analysis is employed to evaluate intramolecular charge transfer and hyperconjugative interactions. researchgate.net

This analysis can quantify the stabilization energy associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org These interactions, such as those between the lone pairs of the phosphate oxygen atoms and the antibonding orbitals of the pyridinium ring, play a significant role in the stability and electronic structure of the complex. researchgate.netnih.gov

Theoretical Determination of Protonation States and Acidity Constants (pKa)

Computational methods can be employed to predict the protonation states of molecules and their acidity constants (pKa). This is particularly relevant for 3-methylpyridinium phosphate, where the proton can reside on either the pyridine (B92270) nitrogen or the phosphate group. Theoretical pKa determination often involves calculating the Gibbs free energy change of the acid-base equilibrium in solution. nih.gov

Various computational models, including semiempirical quantum chemical methods and DFT, combined with solvation models like COSMO or SMD, are used for these predictions. nih.govpeerj.com The accuracy of these calculations can be improved by including explicit water molecules in the model to better represent the solvent environment. nih.gov Understanding the pKa is crucial for predicting the behavior of the compound in different pH environments.

Quantum Chemical Descriptors for Reactivity and Selectivity

A range of quantum chemical descriptors, derived from theoretical calculations, can be used to predict the reactivity and selectivity of 3-methylpyridinium phosphate. rsc.orghakon-art.com These descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. hakon-art.com

These global reactivity descriptors, often calculated from HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. hakon-art.comjournalirjpac.com Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attacks. hakon-art.com

Spectroscopic Characterization Methodologies for Interrogation of 3 Methylpyridinium Phosphate Systems

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Proton Transfer Signatures

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for characterizing the bonding environment and detecting proton transfer in 3-methylpyridinium phosphate (B84403). These methods probe the vibrational modes of molecules, which are sensitive to bond strength, geometry, and intermolecular interactions like hydrogen bonding.

In the context of the 3-methylpyridine (B133936) and phosphoric acid complex, the formation of a salt involves the transfer of a proton from phosphoric acid to the nitrogen atom of the 3-methylpyridine ring. This event leads to significant and observable changes in the vibrational spectra.

Key Research Findings:

Protonation of the Pyridine (B92270) Ring: The vibrational modes of the pyridine ring are altered upon protonation. Studies on similar pyridine derivatives show that the ring stretching vibrations, typically observed in the 1400-1600 cm⁻¹ region, shift to higher frequencies. researchgate.net

Phosphate Group Vibrations: The vibrational modes of the phosphate group serve as clear indicators of the protonation state. In aqueous systems, the phosphate oxyanions (PO₄³⁻) exhibit a strong, sharp symmetric stretching mode (ν₁) around 938 cm⁻¹ in the Raman spectrum. ufop.br However, in the 3-methylpyridinium phosphate salt, the phosphate group exists as a dihydrogen phosphate (H₂PO₄⁻) or hydrogen phosphate (HPO₄²⁻) anion.

The presence of P-OH bonds in the phosphate anion introduces new vibrational modes. The stretching vibrations of P-O(H) bonds are distinct from the P=O or P-O⁻ bonds. Density functional theory (DFT) calculations on model compounds for phosphorylated amino acids have shown that the wavenumbers of terminal P-O bond stretching vibrations correlate strongly with their bond lengths. nih.govrsc.org

Hydrogen Bonding Signatures: The formation of N⁺-H···⁻O-P hydrogen bonds is a key feature of this system. These strong hydrogen bonds significantly influence the vibrational frequencies. The N⁺-H stretching vibration appears as a broad band in the FT-IR spectrum, typically in the 2500-3000 cm⁻¹ range. The P-OH stretching vibrations are also broadened and shifted due to their involvement in hydrogen bonding. nih.gov

Distinguishing Salt from Co-crystal: The presence of characteristic bands for the protonated pyridine (pyridinium cation) and the hydrogen phosphate anion, along with the significant shifts in vibrational frequencies compared to the neutral starting materials, confirms the formation of a salt via proton transfer.

Table 1: Representative Vibrational Frequencies (cm⁻¹) for 3-Methylpyridinium Phosphate System Analysis This table is a representative compilation based on typical values for related compounds. Actual values for 3-Methylpyridinium Phosphate may vary.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| Pyridinium (B92312) N⁺-H Stretch | 2500 - 3000 (broad) | FT-IR | Confirms protonation of the pyridine nitrogen. |

| C-H Stretch (Aromatic & Methyl) | 2900 - 3100 | FT-IR, FT-Raman | Characteristic of the 3-methylpyridine moiety. |

| Pyridinium Ring Vibrations | 1450 - 1650 | FT-IR, FT-Raman | Shifts upon protonation compared to neutral 3-methylpyridine. |

| P=O / P-O⁻ Asymmetric Stretch | ~1100 - 1250 | FT-IR | Indicates the state of the phosphate anion. |

| P-O(H) Stretch | ~850 - 950 | FT-IR | Presence indicates a protonated phosphate species (e.g., H₂PO₄⁻). |

| PO₄³⁻ Symmetric Stretch (ν₁) | ~940 - 990 | FT-Raman | A strong band indicates the presence of phosphate ions. ufop.br |

| HPO₄²⁻/PO₄³⁻ Bending Modes (ν₄) | ~530 - 580 | FT-Raman | Bending vibrations of the phosphate/hydrogen phosphate units. ufop.br |

| HPO₄²⁻/PO₄³⁻ Bending Modes (ν₂) | ~410 - 460 | FT-Raman | Bending vibrations of the phosphate/hydrogen phosphate units. ufop.br |

Solid-State Nuclear Magnetic Resonance (ssNMR) for Proton Position and Hydrogen Bond Strength

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for unequivocally determining proton positions and characterizing the strength of hydrogen bonds in solid materials like 3-methylpyridinium phosphate. rsc.org Unlike solution-state NMR, ssNMR provides information about the local structure and intermolecular interactions in the solid state.

Key Research Findings:

¹⁵N ssNMR for Proton Transfer: ¹⁵N ssNMR is particularly powerful for distinguishing between a hydrogen-bonded co-crystal and a salt formed by proton transfer. nih.gov The nitrogen atom in the pyridine ring experiences a significant change in its electronic environment upon protonation. This leads to a large upfield (to lower frequency, more negative ppm) chemical shift in the ¹⁵N ssNMR spectrum. rsc.orgnih.gov This substantial shift provides definitive evidence that the proton has transferred from the phosphoric acid to the 3-methylpyridine. nih.gov

³¹P ssNMR for Phosphate Environment: The ³¹P nucleus is a sensitive probe of the local environment of the phosphate group. The ³¹P chemical shift is influenced by the number of protons attached to the oxygen atoms (i.e., PO₄³⁻ vs. HPO₄²⁻ vs. H₂PO₄⁻) and the nature of the hydrogen bonding interactions. researchgate.netnih.gov Studies on various phosphate-containing systems have shown that the ³¹P chemical shift can be correlated with the geometry of the hydrogen bond. researchgate.netnih.gov For instance, the formation of strong hydrogen bonds to the phosphate oxygen atoms typically results in changes to the ³¹P chemical shift tensor.

¹H ssNMR for Proton Environments: ¹H ssNMR can directly probe the protons in the system, including the crucial proton in the N⁺-H···⁻O-P hydrogen bond. The chemical shift of this bridging proton is highly sensitive to the strength and geometry of the hydrogen bond. Stronger hydrogen bonds generally lead to a more deshielded proton and a downfield shift in the ¹H spectrum.

Heteronuclear Correlation Experiments: Two-dimensional ssNMR experiments, such as ¹H-¹⁵N and ¹H-³¹P Heteronuclear Correlation (HETCOR), can be used to establish spatial proximities between nuclei. A correlation peak between the pyridine nitrogen and a proton confirms the formation of an N-H bond. Similarly, a correlation between protons and the phosphorus nucleus can reveal the details of the hydrogen bonding network between the pyridinium cation and the phosphate anion. nih.gov

Table 2: Expected ssNMR Chemical Shift Changes for Proton Transfer in 3-Methylpyridinium Phosphate Based on findings from studies on organic acid-base complexes. rsc.orgnih.gov

| Nucleus | Interaction | Expected Chemical Shift Change | Significance |

|---|---|---|---|

| ¹⁵N | Protonation of Pyridine | Significant upfield shift (e.g., -50 to -120 ppm) | Unambiguous confirmation of salt formation. rsc.org |

| ³¹P | Change from H₃PO₄ to H₂PO₄⁻/HPO₄²⁻ | Shift in isotropic chemical shift | Characterizes the resulting phosphate anion and its H-bonding environment. researchgate.net |

| ¹H | Formation of N⁺-H···⁻O-P H-bond | Downfield shift for the bridging proton | Indicates the formation and strength of the key hydrogen bond. mdpi.com |

Inelastic Neutron Scattering for Vibrational and Dynamical Studies

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for studying the vibrational and dynamical properties of materials, particularly those containing hydrogen atoms. stfc.ac.uk Neutrons interact with the atomic nuclei, and their large scattering cross-section with protons makes INS exceptionally sensitive to hydrogen motions. This makes it an ideal tool for investigating the dynamics of the 3-methylpyridinium phosphate system.

Key Research Findings and Potential Applications:

Proton Dynamics in Hydrogen Bonds: INS can directly probe the vibrational modes associated with the proton in the N⁺-H···⁻O-P hydrogen bond. This includes the stretching and bending modes of the proton, providing detailed information about the shape of the potential energy surface governing the hydrogen bond and the dynamics of proton transfer.

Methyl Group Rotational Tunneling: The methyl group (-CH₃) of 3-methylpyridine can exhibit quantum rotational tunneling at low temperatures. INS is uniquely suited to observe these tunneling transitions, which appear as sharp peaks in the spectrum at very low energy transfers. nih.gov The energy of these transitions is highly sensitive to the local environment and the rotational barrier of the methyl group, offering a fine probe of the crystal packing and intermolecular forces.

Advanced Chromatographic Techniques in Complex Mixture Analysis

Advanced chromatographic techniques are essential for the separation, identification, and quantification of 3-methylpyridinium phosphate, especially when it is part of a complex mixture. Methodologies like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide the necessary selectivity and sensitivity. researchgate.net

Key Considerations and Methodologies:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for analyzing non-volatile, polar compounds like 3-methylpyridinium phosphate.

Reversed-Phase HPLC: A common mode where a nonpolar stationary phase is used with a polar mobile phase. This method can separate 3-methylpyridine and potentially its salt form.

Challenges with Phosphate Analysis: A significant challenge in the analysis of phosphate-containing compounds is their interaction with the stainless-steel components of standard HPLC systems. This interaction can lead to severe peak tailing and poor recovery. researchgate.net A study found that pre-treating the stainless-steel parts, such as tubing and the electrospray ionization (ESI) capillary, with phosphoric acid can effectively mitigate these issues, resulting in improved peak shapes. researchgate.net

Detectors: UV detection is suitable for the pyridinium component, while coupling HPLC with Mass Spectrometry (HPLC-MS) allows for definitive identification and quantification of both the cation and the phosphate anion.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. While 3-methylpyridine is volatile and can be analyzed directly by GC, the phosphoric acid and the resulting salt are non-volatile. Derivatization techniques would be required to convert the non-volatile components into volatile derivatives suitable for GC analysis. GC-MS would then provide powerful separation and identification capabilities.

Ion Chromatography: This technique is specifically designed for the separation and analysis of ions. It would be an effective method for quantifying the phosphate anion in a sample.

The choice of chromatographic method depends on the specific analytical goal, whether it is to quantify the free base, the acid, or the salt complex within a given matrix. researchgate.netmdpi.com

Chemical Reactivity and Derivatization Studies of 3 Methylpyridinium Phosphate

Protonation/Deprotonation Equilibria and Acid-Base Properties

The formation of 3-methylpyridinium phosphate (B84403) involves an acid-base reaction between 3-methylpyridine (B133936) (a weak base) and phosphoric acid. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methylpyridine accepts a proton (H⁺) from phosphoric acid. This protonation results in the formation of the 3-methylpyridinium cation and a phosphate anion.

3-Methylpyridine, also known as 3-picoline, is classified as a weak base. wikipedia.org The acidity of its conjugate acid, the 3-methylpyridinium ion, is a key parameter governing the equilibria in solution. For comparison, the pKa of the conjugate acid of pyridine (B92270) is approximately 5.25. wikipedia.org The methyl group in the 3-position has a weak electron-donating effect, making 3-methylpyridine slightly more basic than pyridine itself.

Phosphoric acid (H₃PO₄) is a polyprotic acid, meaning it can donate up to three protons. wikipedia.org The extent of proton transfer to 3-methylpyridine and the specific phosphate anion present (dihydrogen phosphate, H₂PO₄⁻; hydrogen phosphate, HPO₄²⁻; or phosphate, PO₄³⁻) depend on the stoichiometry of the reactants and the pH of the solution. In a typical 1:1 molar reaction, the primary species formed would be the 3-methylpyridinium cation and the dihydrogen phosphate anion.

The equilibria in an aqueous solution of 3-methylpyridinium phosphate can be represented by the following equations:

Protonation of 3-methylpyridine: C₆H₇N + H₃PO₄ ⇌ [C₆H₇NH]⁺ + [H₂PO₄]⁻

Further dissociation of dihydrogen phosphate: [H₂PO₄]⁻ + H₂O ⇌ [HPO₄]²⁻ + H₃O⁺

Hydrolysis of the 3-methylpyridinium cation: [C₆H₇NH]⁺ + H₂O ⇌ C₆H₇N + H₃O⁺

In acidic solutions, the equilibrium will favor the protonated 3-methylpyridinium form. The proton conduction in concentrated phosphoric acid systems involves intermolecular proton transfer, creating a dynamic network of hydrogen bonds and contributing to structural diffusion. rsc.org This dynamic environment influences the acid-base properties of the dissolved pyridinium (B92312) species.

Functionalization of the Pyridine Ring in Pyridinium Salts

The reactivity of the pyridine ring in 3-methylpyridinium phosphate is significantly altered compared to its unprotonated form, 3-methylpyridine. The presence of a positive charge on the nitrogen atom renders the aromatic ring strongly electron-deficient, which governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution: The pyridinium ring is highly deactivated towards electrophilic aromatic substitution. Reactions like nitration and halogenation, which are challenging even for pyridine, require extremely harsh conditions for pyridinium salts. quora.comquora.com The incoming electrophile is repelled by the positive charge of the ring. If substitution does occur, it is directed to the 3-position (meta to the nitrogen), as the intermediate carbocation avoids placing a positive charge on the already positive nitrogen atom. quora.comquora.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridinium ring makes it highly susceptible to nucleophilic attack. youtube.com Nucleophilic aromatic substitution (NAS) is a key reaction for functionalizing pyridinium salts. youtube.com Attack typically occurs at the 2- and 4-positions (ortho and para to the nitrogen), as this allows the negative charge of the intermediate (a Meisenheimer-like complex) to be stabilized by the electronegative nitrogen atom. quora.comquora.com

Other Functionalization Methods: Modern synthetic methods offer alternative routes for functionalizing the pyridine core:

Direct C-H Functionalization: This approach aims to directly replace a C-H bond with a new functional group, offering a more atom-economical route. rsc.org For pyridines, this can be achieved through various metal-catalyzed or metal-free pathways.

Derivatization via Pyrylium Salts: Pyrylium salts can react with primary amines to form pyridinium salts. This method can be used to introduce complex pyridinium moieties. shimadzu-webapp.eursc.org

Phosphonation: The pyridine ring can be directly phosphonated. For instance, a metal-free method involves activating the pyridine ring with a Lewis acid (like BF₃·OEt₂) to facilitate nucleophilic addition of a phosphine (B1218219) oxide anion, followed by oxidation to yield 4-phosphonated pyridines. acs.org

Table 1: Regioselectivity in Pyridine Ring Substitution

| Reaction Type | Reactivity of Pyridinium Ring | Preferred Position(s) for Substitution | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Highly Deactivated | 3-position (meta) | The positive charge on the ring repels electrophiles. The intermediate for meta-attack is least destabilized. quora.comquora.com |

| Nucleophilic Substitution | Highly Activated | 2- and 4-positions (ortho/para) | The electron-withdrawing nitrogen atom stabilizes the negative charge in the intermediate. quora.comquora.com |

Coordination Chemistry of Pyridinium Phosphates with Metal Ions

The coordination chemistry of 3-methylpyridinium phosphate with metal ions is primarily driven by the phosphate anion, as the nitrogen atom of the 3-methylpyridinium cation is protonated and thus lacks the lone pair of electrons necessary for dative bonding to a metal center.

While 3-methylpyridine itself is an excellent ligand, forming stable complexes with a wide range of transition metals through its nitrogen atom, the pyridinium ion acts as a non-coordinating cation. wikipedia.orgsigmaaldrich.comresearchgate.net Its role in a metal complex is typically to balance the charge of an anionic coordination sphere.

The phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻), however, is a versatile ligand. It can coordinate to metal ions in several ways:

Monodentate: One oxygen atom binds to the metal center.

Bidentate Chelation: Two oxygen atoms from the same phosphate unit bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The phosphate group links two different metal centers.

This versatility allows for the formation of a variety of coordination architectures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. rsc.org For example, reactions of 3-pyridin-3-yl-benzoic acid with various metal nitrates have yielded a series of coordination polymers with diverse network structures, demonstrating the ability of pyridine-containing ligands (when unprotonated) and secondary coordinating groups to build complex architectures. rsc.org

In a hypothetical complex formed from a metal salt (e.g., MCl₂) and 3-methylpyridinium phosphate, the resulting structure would likely feature the metal ion coordinated by phosphate anions and possibly water molecules or other available ligands. The 3-methylpyridinium cations would be located in the crystal lattice, interacting with the anionic metal-phosphate framework through electrostatic forces and hydrogen bonding.

Table 2: Potential Coordination Roles of 3-Methylpyridinium Phosphate Components

| Component | Role in Metal Coordination | Bonding Type | Examples of Interaction |

|---|---|---|---|

| 3-Methylpyridinium Cation | Counter-ion | Electrostatic, Hydrogen Bonding | Balances the charge of an anionic complex; N-H group can act as a hydrogen bond donor. |

| Phosphate Anion | Ligand | Covalent, Ionic | Monodentate, bidentate chelation, or bridging coordination to metal centers via oxygen atoms. |

Oxidative Transformations of 3-Methylpyridine Moieties in Acidic Environments

The 3-methylpyridine moiety, particularly the methyl group, is susceptible to oxidation, especially in acidic environments which are often employed for such reactions. The primary product of this oxidation is nicotinic acid (pyridine-3-carboxylic acid), an important compound also known as vitamin B3. researchgate.netmdpi.com

The oxidation is typically carried out using strong oxidizing agents or, more commonly in industrial processes, with air or oxygen in the presence of a catalyst. Acetic acid is a common solvent for these reactions, providing the necessary acidic medium. mdpi.comacs.org

Catalytic Systems and Conditions: A widely studied catalytic system for the oxidation of 3-picoline is based on cobalt salts, such as cobalt(II) acetate, often used in conjunction with a bromide source (e.g., NaBr) or N-hydroxyphthalimide (NHPI) as a co-catalyst. mdpi.comacs.orgresearchgate.net

Mechanism: The reaction generally proceeds via a free-radical mechanism. The catalyst system facilitates the abstraction of a hydrogen atom from the methyl group, initiating the oxidation process. mdpi.comrsc.org The resulting benzyl-type radical reacts with oxygen to form a peroxy radical, which is then converted through several steps to an aldehyde and finally to the carboxylic acid. mdpi.com

Reaction Parameters: The efficiency of the oxidation is highly dependent on reaction conditions. Temperature, pressure, and catalyst composition are critical factors that influence the rate of conversion and the selectivity towards nicotinic acid. mdpi.com For instance, increasing the temperature can increase the conversion rate, but excessively high temperatures may lead to decarboxylation of the desired product. mdpi.comacs.org

Table 3: Representative Catalytic Oxidation of 3-Methylpyridine to Nicotinic Acid

| Catalyst System | Solvent | Temperature (°C) | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | Acetic Acid | 170-210 | 2 MPa | Increased temperature enhanced 3-picoline conversion and nicotinic acid selectivity. | mdpi.com |

| Co(OAc)₂/Mn(OAc)₂/NHPI | Acetic Acid | 150 | 20 atm (air) | Achieved 85% yield of nicotinic acid. | researchgate.net |

| Co(OAc)₂/NaBr | Acetic Acid | 110-210 | - | Conversion increased with temperature, but selectivity decreased at very high temperatures. | mdpi.com |

| CrV₀.₉₅P₀.₀₅O₄ | - | - | - | 3-picoline was found to be less readily oxidized than 2- and 4-picoline. | rsc.org |

While the oxidation of the methyl group is the most common transformation, other oxidative pathways, such as degradation of the pyridine ring, can occur under certain conditions, though this is generally less favored. nih.gov

Q & A

Q. What are the standard methods for synthesizing 3-methylpyridine derivatives in the presence of phosphoric acid?

- Methodological Answer : 3-Methylpyridine derivatives can be synthesized via protonation of phosphine complexes, such as [ReH₂(NR)(Cyttp)]⁺ systems, where phosphoric acid acts as a proton source. Structural confirmation requires NMR analysis (e.g., PH coupling constants ~60 Hz) to validate hydrido-phosphine intermediates . For pyridinium salts, reactions involving ammonium ions in liquid films (e.g., acrolein-ammonium systems) can yield gaseous 3-methylpyridine, with phase-partitioning equilibria monitored via gas chromatography .

Q. How can phosphoric acid be purified for laboratory use, and what factors influence method selection?

- Methodological Answer : Purification methods include solvent extraction (e.g., using organic solvents like tributyl phosphate), ion-exchange resins (for metal ion removal), and nanofiltration membranes (acid-stable layer-by-layer designs). Selection depends on impurity profiles: solvent extraction is optimal for iron removal (e.g., Fe³⁺ precipitation at pH 1.5–2.5), while nanofiltration achieves >90% H₃PO₄ recovery with minimal energy input . Pre-treatment steps (e.g., activated carbon adsorption) are critical for colloidal impurity removal .

Q. What analytical techniques are recommended for detecting impurities in phosphoric acid used for pharmaceutical synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), EP Impurity C) is essential. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can resolve structurally ambiguous impurities, such as pyridinyl-phosphonate byproducts . Calibration against certified reference materials (e.g., MM0777.03) ensures compliance with pharmacopeial guidelines .

Advanced Research Questions

Q. How can solvent extraction studies be designed to investigate 3-methylpyridine-phosphoric acid interactions with lanthanides?

- Methodological Answer : Use pyridine-diphosphonate ligands (e.g., Py-PO-cHex) in solvent extraction systems with lanthanides (Ln³⁺). Monitor complexation via fluorescence titration (e.g., terbium(III) luminescence quenching) and validate stability constants using Schubert’s method. Quantum chemical calculations (DFT) can predict ligand-Ln³⁺ binding modes, while EXAFS provides experimental validation of coordination geometries .

Q. What experimental strategies address contradictions in reaction-phase attribution (gas vs. liquid) for 3-methylpyridine synthesis?

- Methodological Answer : Deploy phase-specific tracers (e.g., deuterated ammonia in liquid films) to distinguish gas-phase vs. liquid-phase pathways. In acrolein-ammonium systems, simultaneous detection of gaseous 3-methylpyridine and pyridinium ions in liquid films (via FTIR or LC-MS) confirms liquid-phase dominance. Control experiments with gas-phase inhibitors (e.g., radical scavengers) further isolate reaction mechanisms .

Q. How do purification efficiencies of solvent extraction and membrane methods for phosphoric acid vary under conflicting literature reports?

- Methodological Answer : Contradictions arise from feedstock variability (e.g., wet-process vs. thermal acid). Conduct comparative studies using standardized impurity profiles: solvent extraction achieves 95–98% P₂O₅ purity but requires high solvent ratios (1:3–1:5 v/v), while acid-stable nanofiltration membranes (e.g., polyamide-polyethersulfone composites) achieve 99% purity at lower operational costs but struggle with sulfate ions. Cross-validate using ICP-OES for trace metal analysis .

Safety and Handling

Q. What safety protocols are critical when handling phosphoric acid in 3-methylpyridine reaction systems?

- Methodological Answer : Use corrosion-resistant equipment (e.g., glass-lined reactors) and PPE (neoprene gloves, face shields). Ventilation must mitigate vapor inhalation (TLV 1 mg/m³). Neutralize spills with sodium bicarbonate, and store phosphoric acid separately from reactive bases (e.g., ammonia) to prevent exothermic reactions .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.